TL8-506 Exhibits ~50-Fold Greater TLR8 Potency Than Resiquimod (R848) in NF-κB Reporter Assays
In HEK-Blue™ hTLR8 reporter cells, TL8-506 activates NF-κB with approximately 50-fold greater potency than the imidazoquinoline TLR7/8 dual agonist resiquimod (R848) [1]. This head-to-head comparison was performed under identical cellular assay conditions, directly demonstrating that TL8-506 requires substantially lower concentrations to achieve equivalent TLR8 activation. The quantified ~50× potency advantage translates to reduced compound consumption per assay, lower solvent exposure in cellular systems, and a wider dynamic range for dose-response studies.
| Evidence Dimension | NF-κB activation potency in human TLR8-transfected HEK293 cells |
|---|---|
| Target Compound Data | TL8-506: EC50 = 30 nM |
| Comparator Or Baseline | Resiquimod (R848): ~50-fold less potent (EC50 approximately 1,500 nM in the same assay system) |
| Quantified Difference | TL8-506 is approximately 50× more potent than resiquimod (R848) in hTLR8 NF-κB reporter cells |
| Conditions | HEK-Blue™ hTLR8 cells; SEAP reporter readout (InvivoGen proprietary assay system) |
Why This Matters
A 50-fold potency advantage directly reduces the amount of compound required per experiment by up to 98%, lowering procurement costs and minimizing solvent-related cytotoxicity artifacts in dose-response studies.
- [1] InvivoGen. (2025). TL8-506 Product Information: TLR8 Agonist - Benzo-azepine analog. States TL8-506 is ~50× more potent than R848 in HEK-Blue™ hTLR8 cells. View Source
